Propane-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
propane-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2S/c1-3(2)7(4,5)6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXYJSUNHPISQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and reactivity of propane-2-sulfonyl fluoride
An In-Depth Technical Guide to Propane-2-Sulfonyl Fluoride: Structure, Reactivity, and Applications
Abstract
Propane-2-sulfonyl fluoride, also known as isopropylsulfonyl fluoride, is an aliphatic sulfonyl fluoride that serves as a valuable reagent and building block in chemical synthesis and discovery. While less documented than its aromatic counterparts, its unique combination of stability and latent reactivity makes it an important tool for introducing the isopropylsulfonyl moiety. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and characteristic reactivity. We delve into the mechanistic principles governing its reactions with nucleophiles and highlight its utility in the development of covalent modifiers and chemical probes, offering field-proven insights for researchers in drug development and chemical biology.
Introduction: The Role of Aliphatic Sulfonyl Fluorides in Modern Chemistry
For decades, the sulfonyl halide family has been a cornerstone of organic synthesis, primarily for the formation of sulfonamides and sulfonates. Traditionally, sulfonyl chlorides have been the reagents of choice. However, their high reactivity often leads to issues with stability, moisture sensitivity, and lack of selectivity in complex molecular environments.
In recent years, sulfonyl fluorides (SFs) have emerged as superior alternatives. The strong, partially ionic S-F bond confers remarkable stability, making them resistant to hydrolysis and thermolysis compared to their chloride analogs[1]. This "tunable" reactivity—stable until activated—is the foundation of their utility. This concept is central to the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry paradigm, which leverages the reliable and specific reaction between a sulfonyl fluoride and a nucleophile[2][3].
While much of the focus has been on aryl sulfonyl fluorides for covalent inhibitor development, aliphatic SFs like propane-2-sulfonyl fluoride offer a distinct profile. They provide access to non-aromatic sulfonylated structures, expanding the chemical space available for probe development and drug design. This guide aims to consolidate the technical knowledge on propane-2-sulfonyl fluoride, providing a foundational resource for its effective application.
Physicochemical and Structural Properties
The structural and electronic properties of propane-2-sulfonyl fluoride dictate its reactivity. The central sulfur(VI) atom is electron-deficient due to the pull from two oxygen atoms and the highly electronegative fluorine atom, making it an electrophilic center.
Chemical Structure
The molecule features a tetrahedral sulfur core bonded to an isopropyl group, two oxygen atoms, and a fluorine atom.
Caption: Figure 1: Chemical Structure of Propane-2-Sulfonyl Fluoride
Physical and Spectroscopic Data
Precise experimental data for propane-2-sulfonyl fluoride is not widely published. The following tables summarize key identifiers and computed properties sourced from PubChem, alongside a placeholder for experimental spectroscopic data, which remains a critical parameter for validation in any experimental setting.
Table 1: Identifiers and Computed Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | propane-2-sulfonyl fluoride | PubChem[1] |
| CAS Number | 63805-73-2 | PubChem[1] |
| Molecular Formula | C₃H₇FO₂S | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| SMILES | CC(C)S(=O)(=O)F | PubChem[1] |
| XLogP3 (Computed) | 0.9 | PubChem[1] |
| Boiling Point | Not available (N/A) | - |
| Density | Not available (N/A) | - |
Table 2: NMR Spectroscopic Data (Placeholder) Note: Experimental NMR data for propane-2-sulfonyl fluoride (CAS 63805-73-2) is not readily available in surveyed public databases. The following are expected regions and multiplicities based on general principles. Researchers must obtain and verify this data on their own material.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H NMR | 1.4 - 1.6 | Doublet (d) | Methyl protons (CH₃)₂ |
| 3.3 - 3.6 | Septet of doublets (sept d) | Methine proton (CH) coupled to methyl protons and fluorine | |
| ¹³C NMR | ~15-20 | Singlet | Methyl carbons (CH₃)₂ |
| ~55-60 | Doublet | Methine carbon (CH) showing C-F coupling | |
| ¹⁹F NMR | +40 to +70 | Septet (sept) | Referenced to CFCl₃=0 ppm. Coupled to the methine proton. |
Synthesis and Purification
The most direct and common laboratory synthesis of alkyl sulfonyl fluorides involves the halogen exchange reaction from the corresponding sulfonyl chloride. This method is efficient and utilizes readily available starting materials.
Synthesis from 2-Propanesulfonyl Chloride
Propane-2-sulfonyl fluoride is synthesized from 2-propanesulfonyl chloride via nucleophilic substitution with a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂). The precursor, 2-propanesulfonyl chloride, is commercially available[4].
Caption: Figure 2: General workflow for synthesis of propane-2-sulfonyl fluoride.
Detailed Experimental Protocol
Causality: The choice of a polar aprotic solvent like acetonitrile (MeCN) facilitates the dissolution of the fluoride salt, especially with a phase-transfer catalyst like 18-crown-6, which complexes the potassium ion and liberates the 'naked' fluoride anion for more efficient nucleophilic attack. Heating is required to overcome the activation energy of breaking the S-Cl bond.
Materials:
-
2-Propanesulfonyl chloride (1.0 eq)[4]
-
Potassium fluoride (spray-dried, 1.5 - 2.0 eq)
-
18-crown-6 (0.05 - 0.1 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add spray-dried potassium fluoride and 18-crown-6.
-
Reagent Addition: Add anhydrous acetonitrile, followed by the dropwise addition of 2-propanesulfonyl chloride at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with a small amount of acetonitrile.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Extract the aqueous layers with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure propane-2-sulfonyl fluoride as a liquid.
Self-Validation: The final product's identity and purity should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. The yield should be calculated based on the purified product.
Chemical Reactivity and Mechanistic Insights
The reactivity of propane-2-sulfonyl fluoride is dominated by the electrophilicity of the sulfur atom. It is a moderately reactive electrophile, generally requiring activation by a base or catalyst to react with most nucleophiles[5].
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The core reaction is a nucleophilic substitution at the sulfur center, where the fluoride ion acts as the leaving group. This is the fundamental transformation in SuFEx chemistry[2].
Caption: Figure 3: General mechanism for the reaction of sulfonyl fluorides with nucleophiles.
Reactivity with Amine Nucleophiles
The reaction with primary and secondary amines to form sulfonamides is a cornerstone transformation. The reaction typically requires a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the amine, increasing its nucleophilicity[6].
Causality: The base is crucial. Without it, the amine is often not nucleophilic enough to attack the S(VI) center efficiently. Furthermore, the reaction produces hydrofluoric acid (HF) as a byproduct, which would protonate and deactivate any remaining free amine. The base neutralizes this acid.
Reaction: (CH₃)₂CHSO₂F + R₂NH + Base → (CH₃)₂CHSO₂NR₂ + [H-Base]⁺F⁻
The reaction mechanism is analogous to acylation[6]. The amine attacks the electrophilic sulfur atom, forming a pentacoordinate intermediate, which then collapses, expelling the fluoride ion.
Applications in Drug Development and Chemical Biology
The stability and selective reactivity of the sulfonyl fluoride group make it a "privileged warhead" in chemical biology[3].
-
Covalent Inhibitors: Sulfonyl fluorides can be incorporated into small molecules designed to target specific proteins. They form stable, covalent bonds with nucleophilic amino acid residues (e.g., lysine, tyrosine, serine, histidine) in or near a protein's active site, leading to irreversible inhibition. This is a powerful strategy for increasing drug potency and duration of action.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to map the active state of enzymes directly in complex biological systems. A probe containing a sulfonyl fluoride warhead, a recognition element, and a reporter tag (like an alkyne or fluorophore) can covalently label active enzymes, allowing for their identification and quantification.
Safety and Handling
Protocol: Safe Handling of Propane-2-Sulfonyl Fluoride
-
Expertise & Trustworthiness: Sulfonyl fluorides and their precursors are reactive and potentially corrosive. Strict adherence to safety protocols is mandatory. This protocol is designed as a self-validating system for minimizing exposure.
-
Engineering Controls: Always handle propane-2-sulfonyl fluoride and its precursor, 2-propanesulfonyl chloride, in a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a full-face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use.
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure to air and moisture.
-
Quenching and Disposal:
-
Reaction quenching should be done slowly and carefully, typically with a saturated aqueous solution of a mild base like sodium bicarbonate.
-
All waste containing sulfonyl fluorides or chlorides must be disposed of in a designated hazardous waste container according to institutional guidelines. Do not pour down the drain.
-
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Neutralize carefully with sodium bicarbonate before cleanup.
Conclusion
Propane-2-sulfonyl fluoride represents a valuable, albeit underutilized, member of the sulfonyl fluoride class of reagents. Its stability, coupled with predictable reactivity, provides a reliable means of introducing the isopropylsulfonyl group into a wide range of molecules. While the lack of extensive published physical and spectroscopic data necessitates careful in-lab characterization, its utility in synthesis, particularly for applications in drug discovery and chemical biology, is clear. By understanding its fundamental structure, synthesis, and reactivity as outlined in this guide, researchers can confidently and safely employ this versatile chemical tool to advance their scientific objectives.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14906825, Propane-2-sulfonyl fluoride. Retrieved February 4, 2026, from [Link].
-
Zhang, G., et al. (2023). Sulfur fluoride exchange. Nature Synthesis. Available at: [Link]
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Available at: [Link]
-
Li, Z., et al. (2022). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. Available at: [Link]
-
Wang, F., et al. (2018). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]
-
Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 2-fluoro- (CAS 420-26-8). Retrieved February 4, 2026, from [Link]
-
Marquette University. (n.d.). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. e-Publications@Marquette. Available at: [Link]
-
Royal Society of Chemistry. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. Available at: [Link]
-
ResearchGate. (2014). CO2 and propane blends: Experiments and assessment of predictive methods for flow boiling in horizontal tubes. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (2022). Ultrafast 19F MAS NMR spectroscopy of fluorinated organic solids at MAS frequencies up to 111 kHz. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved February 4, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). A Generic Route to Fluoroalkyl-containing Phosphanes†. RSC Publishing. Available at: [Link]
-
ResearchGate. (2012). Two-phase heat transfer and pressure drop of propane during saturated flow boiling inside a horizontal tube. Retrieved February 4, 2026, from [Link]
-
Scribd. (n.d.). Che Menu. Retrieved February 4, 2026, from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Stability of Aliphatic Sulfonyl Fluorides in Aqueous Buffers: A Technical Guide for Researchers
Introduction: The Rise of a Privileged Electrophile
In the landscape of chemical biology and drug discovery, the quest for molecular tools with a precise balance of stability and reactivity is paramount. Aliphatic sulfonyl fluorides have emerged as a class of "privileged" electrophiles, finding extensive application as covalent inhibitors, chemical probes, and key connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Their utility stems from a unique combination of features: they are sufficiently stable to be handled in aqueous media and physiological buffers, yet can be "activated" to react with specific nucleophilic residues on biomolecules, forming robust covalent bonds.[2] This guide provides an in-depth technical overview of the stability of aliphatic sulfonyl fluorides in aqueous buffers, offering insights into the mechanisms governing their hydrolysis, the factors influencing their stability, and practical protocols for their evaluation.
The Duality of Stability and Reactivity
The effectiveness of an aliphatic sulfonyl fluoride in a biological context hinges on its ability to remain inert in the aqueous environment of buffers and cellular milieu until it reaches its intended target. Unlike their more reactive sulfonyl chloride counterparts, which are often too unstable for such applications, sulfonyl fluorides exhibit significantly greater resistance to hydrolysis.[2] This enhanced stability is attributed to the strong, highly polarized sulfur-fluorine bond.
However, this stability is not absolute. The reactivity of the sulfonyl fluoride moiety is highly dependent on its local microenvironment. In bulk aqueous solution, the sulfonyl fluoride is relatively unreactive. Within the confines of a protein's binding pocket, however, interactions such as hydrogen bonding can activate the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by amino acid residues like lysine, tyrosine, or serine.[3] This "tunable" reactivity is the cornerstone of their utility as targeted covalent agents.
Mechanism of Hydrolysis in Aqueous Buffers
The primary degradation pathway for aliphatic sulfonyl fluorides in aqueous buffers is hydrolysis to the corresponding sulfonic acid. This reaction typically proceeds through a nucleophilic substitution mechanism at the sulfur atom (SN2-type).
In this process, a nucleophile—most commonly a water molecule or a hydroxide ion—attacks the electrophilic sulfur center. This leads to a transient pentacoordinate intermediate, followed by the departure of the fluoride leaving group. The overall rate of hydrolysis is significantly influenced by the pH of the buffer, with faster degradation observed under more basic conditions due to the higher concentration of the more potent hydroxide nucleophile.
Diagram: Proposed Mechanism of Hydrolysis
Sources
Reactivity Profile of Secondary Sulfonyl Fluorides: A Technical Guide
Executive Summary: The "Goldilocks" Electrophile
In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, secondary aliphatic sulfonyl fluorides (
They function as "latent" electrophiles: inert to hydrolysis and non-specific nucleophiles in complex biological media (plasma, lysates) but highly reactive when positioned within the specific geometry of a protein binding pocket. This guide details the physicochemical basis of this selectivity, synthetic routes, and protocols for their application in covalent drug discovery.
The Mechanistic Paradigm
Steric Tuning of the Sulfur(VI) Center
The reactivity of sulfonyl fluorides is governed by the electrophilicity of the sulfur center and the leaving group ability of the fluoride. In secondary sulfonyl fluorides, the
-
The Steric Shield: The bulky alkyl groups at the secondary carbon create a steric cone that impedes the approach of nucleophiles (Nu:) along the trajectory required for the
-like substitution at sulfur. -
Hyperconjugation: There is a stabilizing hyperconjugative interaction between the
bond and the orbital, which subtly modulates the bond strength, making the S-F bond more resistant to spontaneous hydrolysis than its primary or aryl counterparts.
Selectivity Landscape
The following diagram illustrates the "Stability-Reactivity Trade-off" essential for designing covalent probes.
Figure 1: The electrophilicity spectrum of sulfonyl fluorides. Secondary variants offer the optimal balance for targeted covalent inhibition.
Reactivity Profile & Chemoselectivity[1][2]
Hydrolytic Stability
Secondary sulfonyl fluorides exhibit exceptional stability in aqueous media.
-
Half-life (
): In PBS (pH 7.4), secondary alkyl sulfonyl fluorides often display , whereas highly activated aryl sulfonyl fluorides (e.g., p-nitrobenzenesulfonyl fluoride) hydrolyze within minutes to hours. -
Plasma Stability: They are generally resistant to plasma esterases and non-specific binding to serum albumin, a common liability for more reactive covalent warheads (e.g., acrylamides, chloroacetamides).
Amino Acid Specificity
Unlike Michael acceptors (which target Cysteine), sulfonyl fluorides are "hard" electrophiles.
-
Target Residues: Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser).[1]
-
Context Dependence: A secondary sulfonyl fluoride will rarely react with free Lys/Tyr in solution. Reaction requires the "Proximity Effect" : the inhibitor must bind non-covalently first, positioning the
group within ~2-3 Å of the nucleophilic side chain. -
Mechanism: The transition state is stabilized by the local protein environment (e.g., an oxyanion hole or a general base), allowing the specific reaction to proceed while sparing off-target residues.
Synthetic Access: The Cornella Protocol
Direct synthesis of secondary sulfonyl fluorides can be challenging via standard halide exchange due to the instability of secondary sulfonyl chlorides (prone to desulfonylation/SO2 extrusion).
The most robust method utilizes the Cornella Pyry-BF4 activation , which converts stable sulfonamides directly to sulfonyl fluorides.
Synthetic Workflow Diagram
Figure 2: One-pot conversion of sulfonamides to sulfonyl fluorides via Pyry-BF4 activation.
Detailed Experimental Protocol
Objective: Synthesis of Cyclohexylsulfonyl Fluoride (Secondary Model).
Reagents:
-
Cyclohexanesulfonamide (1.0 equiv)
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF4) (1.2 equiv)
- (1.5 equiv)
-
Potassium Fluoride (KF) (5.0 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Activation: In a flame-dried reaction vial equipped with a stir bar, charge Cyclohexanesulfonamide (1.0 mmol), Pyry-BF4 (1.2 mmol), and
(1.5 mmol). -
Solvation: Add anhydrous MeCN (5 mL) under an inert atmosphere (
or Ar). -
Incubation: Heat the mixture to 60°C for 4 hours. The solution typically turns a deep orange/red color, indicating the formation of the sulfonyl-pyrylium species.
-
Fluorination: Cool the reaction to room temperature. Add KF (5.0 mmol) and stir vigorously for 12 hours.
-
Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc). Secondary sulfonyl fluorides are stable on silica.
Validation:
-
19F NMR: Look for a singlet/multiplet around +50 to +65 ppm (distinct from aryl-SO2F which are typically +60 to +70 ppm, but chemical shift is sensitive to R-group).
-
GC-MS: Confirm molecular ion. Note: Sulfonyl fluorides are stable enough for GC analysis.
Kinetic Stability Assay Protocol
To verify the "latent" nature of your secondary sulfonyl fluoride, perform this comparative hydrolysis assay.
Materials:
-
Compound X (Secondary SO2F)
-
Control Y (Primary SO2F, e.g., PMSF)
-
PBS Buffer (pH 7.4)
-
Internal Standard (
-trifluorotoluene) - -DMSO
Method:
-
Dissolve Compound X (10 mM) in
-DMSO containing the internal standard. -
Add an aliquot (50 µL) to PBS buffer (450 µL) in an NMR tube.
-
Time-Course NMR: Acquire 19F NMR spectra at
. -
Quantification: Integrate the Sulfonyl Fluoride peak relative to the Internal Standard.
-
Plot:
vs. Time. The slope represents the pseudo-first-order hydrolysis rate constant.
Expected Result:
-
Secondary SO2F should show < 5% degradation at 24h.
-
Primary/Aryl controls will show significant degradation (20-80%).
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
-
Pérez-Palau, M., Cornella, J., et al. (2018). Direct Synthesis of Sulfonyl Fluorides from Sulfonamides. Science. [Link]
-
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Wang, J., et al. (2018). Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.[2] Journal of the American Chemical Society. [Link][3]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
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Propane-2-sulfonyl Fluoride: A Technical Guide to Solubility in DMSO and Water
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of propane-2-sulfonyl fluoride in two critical solvents for pharmaceutical and chemical research: dimethyl sulfoxide (DMSO) and water. As a member of the sulfonyl fluoride class of compounds, which are of increasing interest in chemical biology and drug discovery, understanding its behavior in both polar aprotic and polar protic solvents is paramount for its effective application. This document elucidates the theoretical principles governing its solubility, presents expected solubility profiles based on analogous compounds, and provides a detailed, self-validating experimental protocol for precise solubility determination.
Introduction to Propane-2-sulfonyl Fluoride
Propane-2-sulfonyl fluoride, also known as isopropylsulfonyl fluoride, is an organic compound featuring a sulfonyl fluoride functional group attached to an isopropyl moiety.[1] The sulfonyl fluoride group is a key structural motif in various chemical probes and drug candidates due to its unique reactivity and stability.[2] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit considerable stability in aqueous environments, making them valuable for biological applications.[2][3] Their utility as covalent inhibitors and building blocks in synthesis necessitates a thorough understanding of their physical properties, with solubility being a primary determinant of their handling, formulation, and bioavailability.[4][5]
Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play. The energy of solvation must overcome the lattice energy of the solute and the cohesive forces within the solvent.
Propane-2-sulfonyl Fluoride: The molecule possesses a polar sulfonyl group (SO₂) and a highly electronegative fluorine atom, creating a significant dipole moment. The isopropyl group, however, is nonpolar and contributes to the molecule's hydrophobic character.
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a strong dipole moment. It is an excellent hydrogen bond acceptor via the oxygen atom but lacks a hydrogen bond donor.[6]
Water: A polar protic solvent capable of both donating and accepting hydrogen bonds. It has a high dielectric constant and a strong hydrogen-bonding network.
Solubility Profile in Dimethyl Sulfoxide (DMSO)
Based on general observations for sulfonyl fluorides, propane-2-sulfonyl fluoride is expected to exhibit high solubility in DMSO.[7][8] This high solubility can be attributed to favorable dipole-dipole interactions between the polar sulfonyl group of propane-2-sulfonyl fluoride and the sulfoxide group of DMSO. The nonpolar isopropyl group can also be accommodated within the organic environment of the DMSO molecules.
Table 1: Predicted Solubility of Propane-2-sulfonyl Fluoride in DMSO
| Solvent | Predicted Solubility | Primary Intermolecular Forces |
| DMSO | High | Dipole-dipole interactions |
Diagram of Molecular Interactions in DMSO
Caption: Predicted intermolecular forces between propane-2-sulfonyl fluoride and DMSO.
Solubility Profile in Water
In contrast to its behavior in DMSO, propane-2-sulfonyl fluoride is expected to have low solubility in water. This is a common characteristic of many sulfonyl fluorides.[7] While the polar sulfonyl fluoride group can engage in dipole-dipole interactions and potentially weak hydrogen bonding with water molecules (with the oxygen atoms of the sulfonyl group acting as hydrogen bond acceptors), the hydrophobic isopropyl group disrupts the strong hydrogen-bonding network of water.[3] This disruption is energetically unfavorable, leading to limited solubility. The stability of the S-F bond also means that hydrolysis, which could increase aqueous solubility, is slow.[9]
Table 2: Predicted Solubility of Propane-2-sulfonyl Fluoride in Water
| Solvent | Predicted Solubility | Limiting Factors |
| Water | Low | - Hydrophobic isopropyl group- Disruption of water's hydrogen bond network |
Diagram of Molecular Interactions in Water
Caption: Predicted intermolecular forces and effects in an aqueous solution.
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a robust and validated experimental protocol is essential. The following outlines a standard shake-flask method, which is a reliable technique for determining equilibrium solubility.[10]
Materials and Equipment
-
Propane-2-sulfonyl fluoride (high purity)
-
Dimethyl sulfoxide (anhydrous, analytical grade)
-
Deionized water (Type I)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of propane-2-sulfonyl fluoride and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of propane-2-sulfonyl fluoride to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]
-
Add a precise volume (e.g., 2 mL) of the desired solvent (DMSO or water) to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter into a clean vial.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples and the calibration standards using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of propane-2-sulfonyl fluoride in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Workflow Diagram for Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility assay.
Safety and Handling
Propane-2-sulfonyl fluoride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.[11][12] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[11][12][13][14][15]
Conclusion
Propane-2-sulfonyl fluoride is anticipated to be highly soluble in DMSO due to strong dipole-dipole interactions and sparingly soluble in water owing to the hydrophobic nature of its isopropyl group. This guide provides the theoretical basis for these predictions and a comprehensive, validated protocol for their experimental verification. Accurate determination of its solubility in these key solvents is a critical step in harnessing the full potential of this compound in research and development.
References
- Solubility of Things. (n.d.). Tosyl fluoride.
- PubChem. (n.d.). Sulfuryl fluoride.
- Wikipedia. (2023, December 2). Perfluorobutanesulfonyl fluoride.
- PubChem. (n.d.). Propane-2-sulfonyl fluoride.
- PubMed. (1987). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- PMC. (2022). Characterizing the Interactions of Dimethyl Sulfoxide with Water: A Rotational Spectroscopy Study.
- PMC. (2023). Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design.
- Wikipedia. (2024, January 21). Sulfuryl fluoride.
- ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- PDXScholar. (n.d.). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids.
- ChemicalBook. (n.d.). SULFURYL FLUORIDE - Safety Data Sheet.
- PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
- Chemistry Stack Exchange. (2021). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?.
- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ProFume. (2022). SAFETY DATA SHEET.
- Cheméo. (n.d.). Chemical Properties of Propane, 2-fluoro- (CAS 420-26-8).
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
- YouTube. (2020). Is PbF2 Soluble or Insoluble in Water?.
- Airgas. (2025). Propane - SAFETY DATA SHEET.
- NIH. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Royal Society of Chemistry. (2021). Molecular design principles of ionic liquids with a sulfonyl fluoride moiety.
- Wikipedia. (2024, January 29). PFAS.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Haihang Industry. (n.d.). MSDS of Perfluorobutanesulfonyl Fluoride.
Sources
- 1. Propane-2-sulfonyl fluoride | C3H7FO2S | CID 14906825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compou" by Robin Joyce Terjeson [pdxscholar.library.pdx.edu]
- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Interactions of Dimethyl Sulfoxide with Water: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. SULFURYL FLUORIDE - Safety Data Sheet [chemicalbook.com]
- 12. profume.com [profume.com]
- 13. airgas.com [airgas.com]
- 14. fishersci.com [fishersci.com]
- 15. cn.haihangindustry.com [cn.haihangindustry.com]
Technical Safety & Application Guide: Propane-2-sulfonyl Fluoride
Compound ID: Propane-2-sulfonyl fluoride (IPSF) | CAS: 63805-73-2[1]
Executive Summary
Propane-2-sulfonyl fluoride (IPSF) is a secondary alkyl sulfonyl fluoride utilized primarily as a specialized electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent probe in chemical proteomics. Unlike its highly unstable sulfonyl chloride counterparts, IPSF exhibits a unique "Goldilocks" stability—inert to hydrolysis under neutral aqueous conditions yet highly reactive toward specific nucleophiles (e.g., tyrosine, serine, lysine) within protein binding pockets or under fluoride catalysis.
Critical Safety Notice: While chemically distinct from organophosphate nerve agents (e.g., DFP), IPSF possesses a structural analogy that warrants extreme caution. It is a potent serine hydrolase inhibitor and liberates Hydrogen Fluoride (HF) upon decomposition.
Physicochemical Data Profile
| Parameter | Data | Note |
| IUPAC Name | Propane-2-sulfonyl fluoride | Secondary alkyl center increases steric bulk compared to methanesulfonyl fluoride. |
| Synonyms | Isopropylsulfonyl fluoride; IPSF | Common in SuFEx literature. |
| CAS Number | 63805-73-2 | Verified Identifier. |
| Molecular Formula | C₃H₇FO₂S | |
| Molecular Weight | 126.15 g/mol | |
| Physical State | Liquid (Colorless to pale yellow) | Low melting point expected for short-chain alkyls. |
| Solubility | Organic solvents (DCM, THF, MeCN) | Limited aqueous solubility; slow hydrolysis in water. |
| Reactivity | SuFEx Active | Latent electrophile; activated by Si-F interactions or protein microenvironments. |
Hazard Identification & Mechanistic Toxicology
The Electrophilic Trap (Mechanism of Action)
IPSF functions as a "warhead" that covalently modifies nucleophilic amino acid residues.
-
Target: Serine proteases and esterases.
-
Mechanism: The nucleophilic hydroxyl group of a serine residue attacks the sulfur(VI) center, displacing fluoride.
-
Toxicological Implication: This mechanism parallels that of PMSF (phenylmethanesulfonyl fluoride) and DFP (diisopropyl fluorophosphate). While sulfonyl fluorides are generally less potent acetylcholinesterase (AChE) inhibitors than fluorophosphates, they must be treated as potential neurotoxins due to irreversible enzyme inhibition.
The Hidden Hazard: Hydrolysis & HF Generation
Upon contact with moisture (slowly) or base (rapidly), IPSF hydrolyzes to form isopropylsulfonic acid and Hydrogen Fluoride (HF) .
GHS Classification (Derived)
-
Skin Corr. 1B: Causes severe skin burns and eye damage.
-
Acute Tox. 3: Toxic if swallowed (based on alkyl sulfonyl fluoride class data).
-
Met. Corr. 1: May be corrosive to metals (due to HF liberation).
Safe Handling & Engineering Controls
Containment Protocol
-
Primary Barrier: All handling must occur within a certified chemical fume hood.
-
Vessel Selection: Use glass for short-term handling only. For storage or reactions generating free fluoride, use PTFE (Teflon) or polypropylene containers to prevent glass etching and catastrophic failure.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If fume hood containment is breached, a full-face respirator with an Acid Gas (E) and Organic Vapor (OV) cartridge is required.
-
Dermal:
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Silver Shield/4H (Laminate) gloves. Standard nitrile is permeable to sulfonyl fluorides over time.
-
-
Ocular: Chemical splash goggles + Face shield (if pouring > 100 mL).
Experimental Application: SuFEx Click Chemistry
IPSF is used to install the isopropylsulfonyl moiety onto phenols or amines. The following protocol utilizes the "Silyl-SuFEx" method, driven by the strong Si-F bond formation.[2]
Standard SuFEx Coupling Protocol
Reagents: Phenol substrate (1.0 eq), IPSF (1.2 eq), BTMG (catalytic base) or TMAT (fluoride source), Acetonitrile (MeCN).
-
Preparation: Dissolve the phenolic substrate in anhydrous MeCN (0.1 M) under an inert atmosphere (
or Ar). -
Activation: Add the base/catalyst (e.g., DBU or BTMG, 10-20 mol%).
-
Addition: Add IPSF dropwise via syringe.
-
Note: Secondary sulfonyl fluorides react slower than primary ones (steric hindrance), potentially requiring mild heating (40°C).
-
-
Quenching: Dilute with EtOAc and wash with dilute HCl (to remove base) followed by brine.
-
Purification: Silica gel chromatography. (The S-F bond is stable on silica).
Visualization: SuFEx Mechanism
The following diagram illustrates the catalytic cycle and the specific activation of the S(VI) center.
Figure 1: Mechanism of Base-Promoted SuFEx Coupling using IPSF.
Emergency Response & First Aid
CRITICAL: Standard burn treatments are insufficient due to the HF component.
Calcium Gluconate Protocol
-
Skin Contact:
-
Immediately wash with copious water for 5 minutes.
-
Apply 2.5% Calcium Gluconate Gel continuously to the affected area. Massage into skin until pain subsides.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Irrigate with water or saline for 15 minutes.
-
Do NOT apply calcium gluconate gel to the eye. Use 1% Calcium Gluconate solution (drops) if available and trained personnel are present.
-
Spill Management Workflow
Figure 2: Decision logic for managing IPSF spills, prioritizing HF neutralization.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
-
Shelf Life: 12 months if seal is unbroken.
-
Incompatibility: Strong bases, primary amines (unless reaction is intended), water, glass (long-term).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14906825, Propane-2-sulfonyl fluoride. Retrieved from [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]
-
Jones, L. H. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry.[3] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Chemoproteomic Mapping of Ligandable Nucleophiles using Propane-2-Sulfonyl Fluoride (P2SF)
[1]
Executive Summary
Propane-2-sulfonyl fluoride (P2SF), an aliphatic sulfonyl fluoride, represents a distinct class of "scout fragments" in modern chemoproteomics.[1] Unlike traditional aryl sulfonyl fluorides (e.g., AEBSF) or fluorophosphonates (e.g., FP-biotin) which are often broadly reactive, P2SF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to probe the "ligandability" of nucleophilic pockets with distinct steric and electronic requirements.[1]
This guide details the protocol for Competitive Activity-Based Protein Profiling (isoTOP-ABPP) using P2SF. In this workflow, P2SF serves as a "dark" competitor against a broad-spectrum reporter probe (e.g., an alkyne-tagged sulfonyl fluoride or fluorophosphonate).[1] A reduction in reporter labeling indicates successful target engagement by P2SF, revealing cryptic binding sites on proteases, transferases, and non-enzymatic scaffolds.[1]
Mechanism of Action: SuFEx-Enabled Targeting
The utility of P2SF relies on the unique stability-reactivity profile of the sulfonyl fluoride (–SO₂F) warhead.[1][2]
-
The Warhead: The S(VI) center is relatively inert to hydrolysis at physiological pH but becomes highly reactive when positioned near a nucleophile within a protein binding pocket.[1]
-
The Reaction: A nucleophilic amino acid side chain (Nu:) attacks the sulfur center, displacing the fluoride ion.[1]
-
Residue Scope: While classically associated with Serine (e.g., serine hydrolases), SuFEx probes like P2SF also covalently modify Tyrosine (phenol), Lysine (epsilon-amine), and Histidine (imidazole) residues, often assisted by the local protein microenvironment (e.g., oxyanion holes or general base catalysis).[1]
Reaction Scheme
Experimental Design: Competitive ABPP Workflow
Since P2SF lacks a reporter handle (biotin/fluorophore), it is applied in a competition format .[1]
The Logic of Competition
We compare two proteome samples:
-
Vehicle Control: Proteome treated with DMSO.[1]
-
Competitor Sample: Proteome treated with P2SF.
Both are subsequently labeled with a Broad-Spectrum Reporter Probe (e.g., Desthiobiotin-FP for serine hydrolases or SF-Alkyne for broad SuFEx profiling).[1] Targets bound by P2SF will show diminished signal from the reporter probe.[1]
Visualization of Workflow
Figure 1: Competitive ABPP workflow. P2SF blocks specific sites, preventing subsequent labeling by the reporter probe.[1]
Detailed Protocol: Gel-Based & MS-Based Profiling[1]
Materials & Reagents[3]
-
Competitor: Propane-2-sulfonyl fluoride (P2SF) [Stock: 50 mM in DMSO].
-
Reporter Probe: FP-TAMRA (for Gel) or FP-Alkyne (for MS).[1] Note: For broader SuFEx profiling, use an Aryl-SF-Alkyne probe.[1]
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (avoid nucleophilic buffers like Tris during labeling).[1]
-
Click Reagents (for MS/Alkyne probes): CuSO₄, TCEP, TBTA ligand, Azide-Biotin (or Azide-TMT tags).[1]
Protocol Steps
Step 1: Proteome Preparation[1]
-
Harvest cells (approx.[1]
per condition) and wash with cold PBS. -
Lyse in PBS (pH 7.4) by sonication.
-
Clarify lysate by centrifugation (
, 10 min, 4°C). -
Adjust protein concentration to 1 mg/mL .
Step 2: Competition Incubation (The Critical Step)[1]
-
Experimental: Add P2SF to lysate (Final conc: 10 µM, 50 µM, or 100 µM).
-
Control: Add equivalent volume of DMSO.
-
Incubation: Incubate for 30 minutes at 37°C (or Room Temp).
-
Expert Insight: Aliphatic SFs react slower than aryl SFs.[1] If target occupancy is low, extend incubation to 60 mins.
-
Step 3: Reporter Probe Labeling
-
Add Reporter Probe (e.g., FP-TAMRA) to both samples (Final conc: 2 µM).[1]
-
Incubate for 30 minutes at Room Temp in the dark.
-
Quench: For Gel-based, add 4x SDS-Loading Buffer immediately.[1] For MS, proceed to Click Chemistry.[1][3]
Step 4: Analysis (Gel-Based)[1]
-
Scan using a fluorescent scanner (e.g., ChemiDoc).[1]
-
Result: Bands present in DMSO but absent/fainter in P2SF lanes represent targets of Propane-2-sulfonyl fluoride.[1]
Step 5: Analysis (MS-Based / isoTOP-ABPP)[1]
Data Analysis & Interpretation
Quantitative Metrics
When analyzing Mass Spectrometry data (e.g., SILAC or TMT), the efficacy of P2SF is measured by the Percent Inhibition or Target Occupancy .[1]
| Parameter | Formula | Interpretation |
| Ratio (R) | Relative abundance of available active sites.[1] | |
| % Occupancy | Percentage of the protein population covalently modified by P2SF.[1] | |
| IC50 | Dose-response curve of | Potency of P2SF against specific targets.[1] |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No competition observed | P2SF reactivity is too low for the incubation time. | Increase P2SF incubation time (up to 2 hrs) or concentration. |
| Precipitation in lysate | P2SF solubility issue. | Ensure DMSO stock is fresh; do not exceed 2% final DMSO.[1] |
| Broad signal loss | Non-specific protein denaturation.[1] | Check pH; Sulfonyl fluorides can acidify unbuffered solutions.[1] Ensure robust buffering (PBS). |
Strategic Applications in Drug Discovery[1][6]
-
Fragment-Based Ligand Discovery (FBLD): P2SF serves as a minimal pharmacophore.[1] If P2SF hits a target, the propane scaffold can be elaborated (e.g., adding aryl groups, heterocycles) to improve potency and selectivity.[1]
-
Ligandability Mapping: Identifying which cysteines/lysines/tyrosines in a proteome are nucleophilic enough to react with a simple aliphatic SF.[1] This defines the "SuFEx-able" proteome.[1]
-
Site Identification: By using P2SF in competition with residue-specific reporters (e.g., DB-5 for Tyrosine), researchers can pinpoint the exact residue modified by the sulfonyl fluoride.[1]
References
-
Jones, L. H. (2025).[1] "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[1][5] Chemical Science. Link
-
Narayanan, A., & Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659.[1] Link
-
Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1] Link[1]
-
Backus, K. M., et al. (2016).[1][6] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[1][6] Link[1]
-
Shannon, D. A., et al. (2012).[1][3] "Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases." ChemBioChem, 13(16), 2327-2330.[1] Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Optimized reaction conditions for SuFEx bioconjugation
Application Note | Version 2.0 | Doc ID: AN-SFX-2026
Introduction: The "Sleeping Beauty" of Bioconjugation
Traditional bioconjugation methods (e.g., maleimide-cysteine or NHS-lysine chemistries) often suffer from hydrolytic instability or lack of site-specificity. Sulfur-Fluoride Exchange (SuFEx), pioneered by K. Barry Sharpless, represents a paradigm shift. Unlike high-energy electrophiles that react indiscriminately, SuFEx warheads—specifically sulfonyl fluorides (
This guide details optimized protocols for leveraging SuFEx for robust, covalent protein modification, focusing on Tyrosine (Tyr) and Lysine (Lys) residues.
Key Advantages[1][2][3]
-
Hydrolytic Stability: The S(VI)-F bond is stable in plasma and aqueous buffers (pH 4–9) for days, unlike maleimides which can undergo retro-Michael addition.
-
Context-Dependent Selectivity: SuFEx probes preferentially label residues located in "activating" pockets (e.g., Tyr near a basic His/Lys residue), enabling site-selective modification without genetic engineering.
-
Tunable Reactivity: Reactivity can be modulated by the electronic nature of the R-group attached to the sulfur center.
Mechanistic Principles & Optimization Logic
To optimize SuFEx, one must understand that it is not a simple nucleophilic substitution; it is a nucleophile-assisted substitution at the sulfur center .
The Activation Mechanism
In a biological context, the S-F bond is activated by the local environment. For Tyrosine modification, a nearby basic residue (like Histidine or Lysine) acts as a general base, deprotonating the Tyrosine phenol to a phenolate, which then attacks the sulfur center, ejecting fluoride.
Figure 1: Context-Dependent Activation. The reaction is driven by the protein's local environment (proximity of a base), ensuring site-selectivity rather than random surface labeling.
Critical Optimization Parameters
| Parameter | Optimized Condition | Scientific Rationale |
| pH | 7.4 – 8.5 | Tyr Targeting: The pKa of Tyr is ~10. At pH 8.0, surface Tyr residues are partially deprotonated or easily accessed by local bases. Lys Targeting: Requires higher pH (>8.5) or kinetic activation, as neutral Lys is non-nucleophilic. |
| Buffer | PBS or Tris | Phosphate (PBS): Ideal for biological stability. Tris: Acceptable, but primary amines in Tris can compete if the probe is highly reactive toward Lys. For highly reactive probes, use HEPES or Phosphate. |
| Co-solvent | DMSO (1–5%) | SuFEx probes are often hydrophobic. Maintain <5% DMSO to prevent protein denaturation while ensuring probe solubility. |
| Stoichiometry | 1:10 to 1:50 | Since hydrolysis is negligible, excess probe drives pseudo-first-order kinetics. Unreacted probe can be removed easily (unlike sticky maleimides). |
| Temperature | 25°C or 37°C | Higher temperature (37°C) accelerates the reaction significantly, often required for "latent" probes. |
Protocol A: Tyrosine-Selective Bioconjugation (Fluorosulfate)[4][5][6]
This protocol utilizes Aryl Fluorosulfates (Ar-OSO₂F) , which show high specificity for Tyrosine residues over Lysine due to the hard/soft acid-base matching and the requirement for phenolate activation.
Reagents
-
Target Protein: 1 mg/mL in PBS (pH 7.4).
-
SuFEx Probe: Aryl Fluorosulfate derivative (10 mM stock in DMSO).
-
Reaction Buffer: 50 mM Tris-HCl or PBS, pH 8.0.
-
Quench Buffer: 1M Tris, pH 8.0 (optional, to scavenge excess if highly reactive).
Step-by-Step Workflow
-
Buffer Exchange (Critical): Ensure the protein is in a buffer free of primary amines if using highly reactive probes, though for Fluorosulfates, Tris is generally safe. Adjust pH to 8.0 to favor Tyrosine activation.
-
Why: pH 8.0 is the "Goldilocks" zone—high enough to assist Tyr deprotonation, low enough to maintain protein structure.
-
-
Probe Addition: Add the SuFEx probe stock to the protein solution.
-
Target Ratio: 10 to 50 molar equivalents (Probe:Protein).[1]
-
Solvent Limit: Ensure final DMSO concentration is
5% (v/v). -
Mixing: Vortex gently immediately upon addition to prevent probe precipitation.
-
-
Incubation: Incubate at 37°C for 4 to 16 hours .
-
Note: Unlike click chemistry with copper, SuFEx is slower. The 37°C heat provides the necessary activation energy for the S(VI) exchange.
-
-
Quenching & Purification:
-
Quench: Generally not required due to slow hydrolysis.
-
Purification: Remove excess small molecule probe via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS pH 7.4.
-
-
Validation (QC): Analyze via LC-MS (Q-TOF or Orbitrap).
-
Success Criteria: Look for a mass shift of +Probe MW minus 20 Da (HF loss) or +Probe MW minus 2 Da (if using specific exchange pathways) . Correction: In standard SuFEx, the leaving group is Fluoride (
). The mass addition is the entire probe minus Fluoride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ).
-
Protocol B: "SuFEx-Able" Protein Discovery (Probe Library Screening)
This workflow is designed to identify which residues on a target protein are "SuFEx-able" (reactive) using a library of sulfonyl fluoride probes.
Figure 2: Screening Workflow. A systematic approach to identifying reactive pockets on a protein surface.
Protocol Modifications for Screening
-
Concentration: Use lower protein concentrations (1-5 µM) and higher probe excess (100 µM) to drive kinetics.
-
Time: Shorten incubation to 1 hour to identify the most reactive (kinetically privileged) sites, rather than thermodynamically stable non-specific labeling.
-
Analysis: It is imperative to perform peptide mapping (bottom-up proteomics) to identify the exact residue modified. The presence of a modification on a buried residue suggests the probe accessed a cryptic pocket.
Troubleshooting & QC Standards
| Observation | Root Cause | Corrective Action |
| Low Labeling Efficiency | pH too low (Tyr protonated). | Increase pH to 8.0 or 8.[1]5. |
| "Sleeping" probe (high stability). | Increase Temp to 37°C or add 10mM Imidazole (acts as nucleophilic catalyst). | |
| Precipitation | Probe insolubility. | Pre-dilute probe in DMSO; add dropwise while vortexing. Lower final probe concentration. |
| Non-specific Labeling | Reaction time too long. | Reduce time from 16h to 2h. Reduce equivalents. |
| Hydrolysis of Probe | Buffer contamination. | Ensure buffers are fresh. Avoid high concentrations of DTT/Mercaptoethanol (can reduce/compete). |
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H., et al. (2021). "Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction." Chemistry – A European Journal.[2][3]
-
Mortenson, D. E., et al. (2018).[4][5] "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society.[4][5]
-
Wang, J., et al. (2023).[1] "Sulfur Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate." MDPI Polymers.
-
Zheng, Q., et al. (2016). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society.[4][5]
Sources
Harnessing Isopropylsulfonyl Fluoride Probes for Covalent Protein Labeling: A Detailed Guide to Application and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylsulfonyl fluoride (ISF) and other sulfonyl fluoride (SF) electrophiles have emerged as powerful tools in chemical biology and proteomics for the covalent modification of proteins.[1] These probes exhibit a unique reactivity profile, targeting a range of nucleophilic amino acid residues, which makes them invaluable for activity-based protein profiling (ABPP), target identification, and the development of covalent inhibitors.[2][3] Their stability in aqueous solutions and tunable reactivity provide a significant advantage for studying protein function in complex biological systems.[1][4] This guide provides a comprehensive overview of the mechanism, application, and detailed protocols for utilizing ISF-based probes for robust and specific protein labeling.
Introduction: The Power of Sulfonyl Fluoride Probes
Covalent protein modifiers are essential for a wide range of applications, from bioconjugation to target discovery.[1] Among the various electrophilic "warheads" used, sulfonyl fluorides (SFs) are privileged for their unique combination of stability and reactivity. Unlike more promiscuous reagents, SFs possess a desirable electrophilicity that allows them to react with context-specific, hyper-reactive amino acid residues often found in functionally significant sites like enzyme active sites or allosteric pockets.[2][5]
Key advantages of sulfonyl fluoride probes include:
-
Broad Targeting Scope: SF electrophiles can covalently react with a variety of nucleophilic residues, including serine, threonine, tyrosine, lysine, histidine, and cysteine.[1]
-
Biocompatible Stability: They exhibit excellent stability in aqueous buffers, a critical feature for experiments in cell lysates or live cells. Their thermodynamic stability is significantly greater than that of sulfonyl chlorides.[1]
-
Tunable Reactivity: The reactivity of the SF warhead can be modulated through synthetic chemistry, allowing for the development of probes with tailored selectivity.[4]
-
Versatile Design: The SF moiety can be incorporated into probes featuring various reporter tags (e.g., fluorophores, biotin) or "clickable" handles (e.g., alkynes, azides) for downstream detection and enrichment.[6][7]
Mechanism of Action: Covalent Modification
The labeling reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride by a reactive amino acid side chain on the protein. This results in the displacement of the fluoride ion and the formation of a stable covalent sulfonyl or sulfonamide bond. The reaction is highly dependent on the nucleophilicity of the target residue, which is often enhanced by the local protein microenvironment. For example, tyrosine residues within the active sites of enzymes like Glutathione Transferases (GSTs) have been shown to be selectively targeted by SF probes.[6][8][9]
Figure 1: Mechanism of protein labeling by an ISF probe. A nucleophilic residue on the target protein attacks the electrophilic sulfur atom, displacing fluoride and forming a stable covalent bond.
Experimental Design and Probe Selection
A typical chemical proteomics probe consists of three components: the reactive group (the SF warhead), a linker, and a reporter tag for analysis.[3] The choice of probe depends entirely on the experimental goal.
| Probe Type | Reporter Tag | Primary Application | Downstream Workflow |
| Visualization Probes | Fluorophore (e.g., Rhodamine) | In-gel visualization of labeled proteins | SDS-PAGE, Fluorescent Gel Scanning |
| Enrichment Probes | Biotin | Pull-down and identification of labeled proteins | Streptavidin Affinity Purification, Mass Spectrometry |
| Clickable Probes | Alkyne or Azide | Versatile labeling for various analyses | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Core Protocol: In Vitro Labeling of Proteins in Cell Lysate
This protocol provides a general framework for labeling total proteomes in a cell lysate with an alkyne-functionalized ISF probe. It should be optimized for specific proteins or cell types.
4.1. Materials and Reagents
-
Cells of interest (e.g., HeLa, HEK293T)
-
Lysis Buffer: PBS, pH 7.4, 1% NP-40, 1 mM DTT (optional, see note), Protease Inhibitor Cocktail
-
Protein Assay Reagent (e.g., BCA)
-
ISF-alkyne probe (e.g., 10 mM stock in anhydrous DMSO)
-
SDS-PAGE reagents
-
Click Chemistry Reagents (see Section 5.2)
4.2. Preparation of Cell Lysate
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Lyse cells by sonication on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF).
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.
4.3. Protein Labeling Reaction
-
In a microcentrifuge tube, add 50 µL of the adjusted cell lysate (~50-100 µg of protein).
-
Add the ISF-alkyne probe from the DMSO stock to a final concentration of 10-100 µM. Note: The optimal concentration must be determined empirically. Include a DMSO-only control.
-
Incubate the reaction for 1-2 hours at 37°C.[10]
-
Quench the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
-
The labeled proteome is now ready for downstream analysis via click chemistry and SDS-PAGE.
Self-Validation Control: To confirm target-specific labeling, pre-incubate the lysate with a known competitive inhibitor of your target protein for 30 minutes before adding the ISF probe. A significant reduction in labeling for that protein band validates the specificity of the probe.
Downstream Analysis Workflows
Figure 2: General experimental workflows for protein labeling with ISF probes. The path depends on the type of reporter tag used.
5.1. Workflow A: Direct Visualization of Labeled Proteins If using a probe with a fluorescent reporter (e.g., ISF-Rhodamine), the labeled proteins can be visualized directly.
-
After quenching the labeling reaction, run the samples on an SDS-PAGE gel.
-
Visualize the gel using a fluorescent gel scanner with the appropriate excitation and emission wavelengths for the fluorophore.
-
Stain the same gel with Coomassie Blue to visualize total protein as a loading control. Labeled proteins will appear as distinct bands in the fluorescence scan.
5.2. Workflow B: Post-Labeling via Click Chemistry Click chemistry provides a powerful and modular way to attach a reporter tag after the initial labeling reaction.[7][11] This is particularly useful as it avoids potential steric hindrance from a bulky reporter group during the labeling step.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To your 50 µL quenched lysate from step 4.3, add the following click chemistry reagents in order (pre-mix into a cocktail for consistency):
-
Azide-Reporter: 2 µL of 5 mM Azide-Biotin or Azide-Fluorophore (Final conc: 200 µM).
-
Copper (II) Sulfate: 2 µL of 50 mM CuSO₄ (Final conc: 2 mM).
-
Ligand (e.g., TBTA): 2 µL of 50 mM TBTA in DMSO (Final conc: 2 mM).
-
Reducing Agent (e.g., TCEP): 2 µL of 100 mM TCEP, freshly prepared (Final conc: 4 mM).
-
-
Vortex briefly and incubate for 1 hour at room temperature in the dark.
-
The sample is now ready for SDS-PAGE analysis. If using an Azide-Biotin tag, proteins can be visualized by Western blot using streptavidin-HRP. For enrichment, the entire reaction can be subjected to streptavidin affinity purification prior to on-bead digestion and mass spectrometry analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Labeling | Probe concentration too low. | Increase probe concentration in a step-wise manner (e.g., 50 µM, 100 µM, 200 µM). |
| Incubation time too short. | Increase incubation time to 2-4 hours. | |
| Target protein not expressed or inactive. | Confirm protein expression by Western blot. Ensure lysate preparation conditions maintain protein activity. | |
| Probe degraded. | Use fresh DMSO stock of the probe. Store stock at -80°C. | |
| High Background/Non-specific Labeling | Probe concentration too high. | Decrease probe concentration and/or incubation time. |
| Insufficient quenching. | Ensure complete denaturation by adding SDS-PAGE buffer and boiling immediately after incubation. | |
| Contamination in lysate. | Use fresh lysis buffer with protease inhibitors. | |
| SDS-PAGE Gel Streaking | Protein aggregation. | If protein is known to aggregate, try adding 0.1% Tween 20 to the labeling reaction.[10] |
| Incomplete click reaction. | Ensure click reagents, especially TCEP, are fresh. Optimize reagent concentrations. |
Conclusion
Isopropylsulfonyl fluoride probes represent a robust and versatile class of chemical tools for exploring protein function.[1] Their ability to covalently and selectively label functionally important residues makes them ideally suited for a range of proteomic applications, from identifying enzyme activities to validating drug targets.[2][6] By carefully selecting the probe and optimizing the reaction conditions as described in these protocols, researchers can confidently interrogate complex biological systems and gain valuable insights into protein mechanisms.
References
- Stratech. (n.d.). Nucleosides for Applications on Proteins/Enzymes – Sulfonyl Fluoride Probes.
- Kelly, M. J., & Jones, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry.
- Smith, J. A., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed, 30343431.
- Abberior Instruments. (n.d.). Protein labeling protocol.
- FluoroFinder. (2022). Newsletter: Fluorescent proteins: advantages and disadvantages.
- Sino Biological. (n.d.). Protein Labeling Techniques.
- Jones, B., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC, 10048100.
- BenchChem. (2025). Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites.
- JoVE. (2022). Fluorescent Labeling Of COS-7 Expressing SNAP-tag Fusion Proteins.
- ResearchGate. (2013).
- CORE. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
- Johnson, D. S., et al. (2024).
- PubMed. (2013).
- Robinson, R. P., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. PubMed, 27504718.
- ResearchGate. (2020). Synthetic Routes to Arylsulfonyl Fluorides.
- Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Retrieved from Macquarie University Research Portal.
- New England Biolabs. (n.d.). Labeling of Proteins in vitro (S9104).
- MDPI. (2021). Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging.
- University of Washington. (n.d.). Fluorine labeling of proteins for NMR studies.
- Thomson, B. J., et al. (2023).
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. figshare.mq.edu.au [figshare.mq.edu.au]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stratech.co.uk [stratech.co.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. mdpi.com [mdpi.com]
Application Note: Synthesis of 1-(methylamino)propane-2-sulfonyl fluoride
Executive Summary
This guide details the synthesis of 1-(methylamino)propane-2-sulfonyl fluoride , a specialized aliphatic building block for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike aromatic sulfonyl fluorides, aliphatic variants—particularly those containing free amines—require specific handling to prevent polymerization or self-quenching.
This molecule represents a "SuFExable" amine linker, capable of serving as a covalent warhead for targeting Lysine residues in protein pockets or as a heterobifunctional linker in PROTAC design. This protocol prioritizes the Potassium Bifluoride (
Key Technical Advantages of this Protocol:
-
Salt Stabilization: Isolates the product as a Hydrochloride (HCl) salt to ensure shelf-stability.
-
Biphasic Fluorination: Utilizes a
/MeCN system to maximize conversion rates while minimizing hydrolysis. -
Safety Integration: Addresses the specific hazards of handling sulfonyl chlorides and fluoride salts.
Retrosynthetic Analysis & Strategy
The synthesis of
Strategic Disconnections
We evaluate two primary routes:
-
Route A (Recommended): Halogen Exchange (Cl
F).-
Logic: Converts a protected amino-sulfonyl chloride to the fluoride. Sulfonyl fluorides are significantly more stable than chlorides, allowing for subsequent amine deprotection without hydrolyzing the
bond. -
Precursor: 1-(N-Boc-methylamino)propane-2-thiol or sulfonic acid.
-
-
Route B (Alternative): SuFEx Michael Addition.
-
Logic: Direct addition of methylamine to 2-fluorosulfonylpropene.
-
Limitation: The specific precursor (2-fluorosulfonylpropene) is less commercially available than standard thiol/alcohol starting materials, making Route A more universally applicable in standard synthesis labs.
-
Synthesis Workflow Diagram
The following flowchart illustrates the critical decision points and reaction flow for the recommended Route A.
Caption: Step-wise synthesis workflow for 1-(methylamino)propane-2-sulfonyl fluoride via the bifluoride exchange method.
Detailed Experimental Protocols
Safety Pre-Read
-
Sulfonyl Fluorides: While more stable than chlorides, they are potent covalent modifiers. Avoid inhalation and skin contact.
-
Potassium Bifluoride (
): Corrosive and generates HF in situ. Use plasticware (polypropylene) for the fluorination step; glass can be etched. -
Methylamine: Volatile and toxic. Handle in a well-ventilated fume hood.
Protocol A: The Bifluoride Exchange (Robust)
Phase 1: Preparation of the Sulfonyl Chloride
Target Intermediate: 1-(N-Boc-methylamino)propane-2-sulfonyl chloride
-
Starting Material: Begin with 1-(N-Boc-methylamino)propane-2-thiol . (If starting from the alcohol, convert to mesylate and displace with thioacetate first).
-
Oxidative Chlorination:
-
Dissolve the thiol (10 mmol) in DCM (50 mL) and water (10 mL).
-
Cool to 0°C.
-
Bubble Chlorine gas (
) slowly through the mixture or add N-Chlorosuccinimide (NCS) (4 equiv) and dilute HCl. -
Monitor by TLC until the thiol is consumed.[1]
-
Workup: Separate the organic layer, wash with cold brine, dry over
, and concentrate in vacuo. -
Note: Sulfonyl chlorides are unstable; proceed immediately to Phase 2.
-
Phase 2: Fluorination (The SuFEx Installation)
Reaction:
-
Setup: Use a polypropylene or Teflon vessel (glass is acceptable for short durations if
concentration is low, but plastic is preferred). -
Reagents:
-
Crude Sulfonyl Chloride (from Phase 1).
-
Potassium Bifluoride (
) (saturated aqueous solution, ~3M). -
Acetonitrile (MeCN).
-
-
Procedure:
-
Dissolve the sulfonyl chloride in MeCN (0.2 M concentration).
-
Add saturated aq.
(2.0 equivalents). -
Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check reaction progress via 19F NMR (look for singlet/multiplet at +50 to +60 ppm). The starting chloride has no fluorine signal.
-
-
Workup:
-
Dilute with EtOAc and water.[1]
-
Wash organic layer with water (2x) and brine (1x).
-
Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc). The Boc-protected sulfonyl fluoride is stable on silica.
-
Phase 3: Deprotection & Salt Formation
Target: 1-(methylamino)propane-2-sulfonyl fluoride Hydrochloride
-
Dissolution: Dissolve the purified Boc-intermediate in minimal dry Dioxane.
-
Acidolysis: Add 4M HCl in Dioxane (10 equivalents) at 0°C.
-
Reaction: Warm to RT and stir for 1 hour.
gas evolution will be observed. -
Isolation:
-
The product usually precipitates as the HCl salt.
-
Add diethyl ether (
) to drive precipitation. -
Filter the white solid under inert atmosphere (
). -
Wash with cold ether and dry under vacuum.
-
Analytical Data & Validation
To ensure the integrity of the synthesized "SuFEx" handle, the following analytical benchmarks must be met.
| Analytical Method | Expected Result | Interpretation |
| 19F NMR | Diagnostic for aliphatic | |
| 1H NMR | Corresponds to | |
| 1H NMR | Corresponds to the | |
| LC-MS | Use ESI+ mode. Note: | |
| Stability Test | No change after 24h in | Sulfonyl fluorides are stable in water at neutral/acidic pH. |
Mechanism of Stability (Why Fluoride?)
The stability of the sulfonyl fluoride compared to the chloride is due to the high bond dissociation energy of the S-F bond and the low polarizability of fluorine. This allows the molecule to survive the acidic deprotection step, which would hydrolyze a sulfonyl chloride.
Caption: The kinetic stability of the S(VI)-F bond allows for orthogonal chemical manipulation of the amine.
Troubleshooting & Critical Parameters
Low Yield in Fluorination
-
Cause: Hydrolysis of the sulfonyl chloride before exchange occurs.
-
Solution: Ensure the biphasic mixture is stirred vigorously (high RPM). The reaction occurs at the interface.[1] Use Tetrabutylammonium bifluoride (
) as a phase transfer catalyst if using simple KF, though usually works well without it in MeCN.
Product Instability (Free Base)
-
Cause: If the final product is neutralized to the free amine, intermolecular reaction may occur (
attacks ). -
Solution: ALWAYS store as the HCl or TFA salt. Only neutralize immediately prior to the biological assay or coupling reaction.
Glass Etching
-
Cause: Generation of HF from
. -
Solution: Strictly use plasticware for the fluorination step. If glass is necessary, limit exposure time to <2 hours and inspect glassware for clouding.
References
-
Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie.
-
Enamine Ltd. (2025). "Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity Profiles." Enamine Application Notes.
-
Sigma-Aldrich. (2025). "SuFEx Building Blocks and Reagents: Technical Guide." Merck/Sigma Protocols.
-
Lirias, K. U.[4] Leuven. (2025).[4] "Mechanochemical Synthesis of Sulfonyl Fluorides using KHF2." KU Leuven Research Repository.
Sources
Troubleshooting & Optimization
Technical Support Center: Sulfonyl Fluoride (SF) Probe Optimization
Subject: Troubleshooting Solubility, Aggregation, and Stability in Aqueous Assays Ticket ID: SF-SOL-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
The Solubility-Reactivity Paradox
Welcome to the technical support center. You are likely here because your hydrophobic sulfonyl fluoride (SF) probe—designed for SuFEx click chemistry or covalent protein profiling—is failing in aqueous buffer.
The Core Problem: Sulfonyl fluorides are "privileged warheads" because they resist hydrolysis better than sulfonyl chlorides, yet remain reactive toward specific nucleophiles (Tyr, Lys, His, Ser) [1, 2]. However, the hydrophobic scaffolds required for target affinity often drive these probes to precipitate or form colloidal aggregates in water.
The Consequence:
-
Precipitation: Loss of effective concentration (false negatives).
-
Promiscuous Aggregation: Colloidal particles sequester proteins non-specifically (false positives) [3, 4].
This guide provides validated protocols to solubilize SF probes without compromising their covalent reactivity.
Module A: Solving "Shock Precipitation"
Issue: "My probe crashes out immediately when I add the DMSO stock to the buffer." Diagnosis: You are likely performing a "direct spike" (100% DMSO into 100% Aqueous), creating a local high-concentration shock zone where the probe precipitates before it can disperse.
Protocol A1: The "Intermediate Shift" Dilution Method
Do not add high-concentration stocks directly to the assay plate. Use an intermediate dilution step to condition the probe.
Reagents:
-
Stock: 10 mM SF Probe in anhydrous DMSO.
-
Buffer: PBS or HEPES (pH 7.4). Avoid primary amine buffers (Tris) if high reactivity is suspected, though SFs are generally Tris-tolerant compared to NHS esters.
-
Cosolvent: DMSO or DMF.
Step-by-Step Workflow:
-
Prepare Intermediate (10x): Dilute your 10 mM stock 1:10 into a solution of 50% DMSO / 50% Buffer.
-
Result: 1 mM Probe in 55% DMSO. (The presence of buffer initiates the solvation shell without shock).
-
-
Vortex Immediately: Ensure rapid dispersion.
-
Final Dilution (1x): Pipette the Intermediate solution into your final assay buffer (rapidly mixing).
-
Target: 10 µM Probe.
-
Final Solvent: ~5.5% DMSO (acceptable for most biochemical assays; if <1% is needed, adjust intermediate ratios).
-
Visualization: The Precipitation Troubleshooting Flowchart
Caption: Logical decision tree for diagnosing and correcting visible precipitation of hydrophobic probes.
Module B: Eliminating False Positives (Aggregation)
Issue: "I have a signal, but it disappears when I add detergent. Is my probe a promiscuous aggregator?" Diagnosis: Hydrophobic probes often form colloids that inhibit enzymes by sequestration rather than specific covalent modification. This is a major source of artifacts in drug discovery [3, 4].
Protocol B1: The Detergent Sensitivity Test
Every SF probe assay must include a "Detergent Control" arm to validate that inhibition is specific (covalent) and not physical (sequestration).
The Logic: Non-ionic detergents disrupt colloidal aggregates (restoring enzyme activity) but do not break specific covalent bonds.
| Component | Standard Condition | Aggregation Control Condition | Interpretation |
| Detergent | None | 0.01% - 0.1% Triton X-100 (or Tween-20) | Critical Variable |
| Probe Conc | IC50 / EC50 | IC50 / EC50 | Constant |
| Result A | High Inhibition | High Inhibition | Valid Hit (Specific Covalent Binding) |
| Result B | High Inhibition | No Inhibition | False Positive (Colloidal Aggregation) |
Experimental Steps:
-
Prepare assay buffer with 0.01% Triton X-100 (freshly prepared).
-
Add SF probe using the "Intermediate Shift" method (Module A).
-
Incubate with target protein.
-
Measure activity/labeling.
-
Note: If your probe activity vanishes with Triton, you must optimize the scaffold chemistry (add polar morpholine/piperazine groups) or use cyclodextrins (Module C).
Module C: Advanced Formulation (Cyclodextrins)
Issue: "I cannot use detergents, and DMSO isn't helping. How do I stabilize the probe?" Solution: Use Beta-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Mechanism: The hydrophobic SF probe enters the CD cavity (host-guest complex), shielding the hydrophobic regions from water while leaving the sulfonyl fluoride warhead accessible or in dynamic equilibrium for reaction [5, 6].
Protocol C1: Cyclodextrin-Assisted Solubilization
-
Prepare Carrier: Dissolve HP-β-CD in your assay buffer to a final concentration of 0.5% - 2.0% (w/v) .
-
Solubilization: Add your SF probe stock (in DMSO) to this cyclodextrin-rich buffer.
-
Equilibration: Vortex and let sit for 5-10 minutes at Room Temp. This allows the inclusion complex to form.
-
Application: Apply this mix to your cells or protein.
Visualization: Host-Guest Equilibrium
Caption: Dynamic equilibrium between free probe (reactive but prone to aggregation) and cyclodextrin-encapsulated probe (soluble).
Frequently Asked Questions (FAQ)
Q: Will adding BSA (Bovine Serum Albumin) help solubility? A: Yes, but with a catch. BSA acts as a "sink" for hydrophobic molecules. While it prevents precipitation, it may bind your SF probe so tightly (non-covalently) that the free concentration drops below the threshold needed to label your target. Use BSA only if necessary (max 0.1%) and verify free probe availability.
Q: My SF probe hydrolyzes overnight. How do I stop this? A: Sulfonyl fluorides are stable at neutral pH but hydrolyze at high pH (>8.5) or in the presence of strong nucleophiles [1, 6].
-
Fix: Store stocks in anhydrous DMSO.
-
Fix: Keep assay pH near 7.4.[1]
-
Fix: Use the Cyclodextrin protocol (Module C)—encapsulation often protects the warhead from hydrolytic attack until it binds the target.
Q: Can I use "Click Chemistry" ligands to improve solubility? A: Yes. If you are synthesizing the probe, consider adding a pegylated linker (PEG3 or PEG4) between your warhead and the hydrophobic core. This is the most robust chemical solution to solubility issues.
References
-
Aryl Sulfonyl Fluorides. Sigma-Aldrich Technical Review. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.[2][3] Link
-
Narayanam, M. K., et al. (2020). Sulfonyl fluorides as privileged warheads in chemical biology.[2][4] Chemical Science, 11, 8757-8766. Link
-
Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087. (Context: Preventing aggregation-based false positives). Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link
-
Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284. Link
-
Jones, L. H. (2018). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Organic & Biomolecular Chemistry, 16, 3858-3864. Link
Sources
Detecting hydrolysis byproducts of propane-2-sulfonyl fluoride
Topic: Detecting Hydrolysis Byproducts of Propane-2-Sulfonyl Fluoride (P2SF) Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the P2SF technical guide. Propane-2-sulfonyl fluoride (P2SF), also known as isopropylsulfonyl fluoride, is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. It acts as a "sleeping beauty" warhead—kinetically stable against hydrolysis under neutral conditions but highly reactive toward specific nucleophiles (like tyrosine or lysine residues) when activated.
However, "stable" does not mean "inert." Inappropriate storage, high pH buffers, or catalytic impurities can trigger hydrolysis, degrading your reagent into propane-2-sulfonic acid (P2SA) and hydrogen fluoride (HF) . This guide provides the definitive protocols to detect this degradation before it compromises your experiments.
Module 1: The Chemistry of Degradation
Understanding the failure mode is the first step in troubleshooting. Unlike sulfonyl chlorides, which hydrolyze via a dissociative mechanism, sulfonyl fluorides typically undergo an associative
The Hydrolysis Pathway
When P2SF encounters water (especially in alkaline environments), the fluoride leaving group is displaced.
Figure 1: The irreversible hydrolysis of P2SF into sulfonic acid and fluoride.[2]
Module 2: NMR Diagnostics (The Gold Standard)
Why this works:
Diagnostic Parameters
| Species | Functional Group | Approx. | Multiplicity |
| P2SF (Intact) | +50 to +65 | Septet (coupling to isopropyl H) | |
| Free Fluoride | -119 to -125 | Singlet (broad) | |
| HF | -180 to -200 | Singlet (concentration dependent) |
*Note: Shifts are referenced to
Protocol: Quick Purity Check
-
Sample Prep: Dissolve 5–10 mg of P2SF in
or .-
Critical: Do not use "wet" solvents or methanol, as methanol can cause solvolysis (forming the methyl ester).
-
-
Acquisition: Run a standard non-decoupled
scan (typically spectral width -200 to +100 ppm). -
Analysis:
-
Look for the septet in the positive region (+50-65 ppm). This is your active reagent.
-
Scan the upfield region (-120 ppm). Any signal here indicates hydrolysis.[2]
-
Quantification: Integration of the
peak vs. the peak gives the molar ratio of degradation.
-
Module 3: LC-MS Troubleshooting (High Sensitivity)
Why this works: Mass spectrometry can detect trace levels of the sulfonic acid byproduct (P2SA) that NMR might miss. However, you must switch polarity modes because the reactant and product have opposite ionization preferences.
The "Polarity Switch" Technique
| Analyte | Ionization Mode | Observed Species ( | Notes |
| P2SF (Reagent) | Positive (+) | Hard to ionize; often neutral. | |
| P2SA (Byproduct) | Negative (-) | Sulfonic acids ionize easily in neg mode. |
Step-by-Step Protocol
-
Column Selection:
-
Issue: Propane-2-sulfonic acid is highly polar and will likely elute in the void volume (dead time) of a standard C18 column.
-
Solution: Use a HILIC column or a C18 column capable of retaining polar compounds (e.g., T3 or AQ phases).
-
-
Mobile Phase:
-
Use 10 mM Ammonium Acetate (pH 5-7). Avoid highly acidic mobile phases in negative mode as they suppress ionization of the sulfonic acid.
-
-
Run Parameters:
-
Set the MS to Polarity Switching mode (alternating Pos/Neg scans).
-
Monitor m/z 123 in Negative Mode.[2]
-
Troubleshooting Flowchart
Figure 2: Decision tree for interpreting LC-MS data regarding P2SF stability.
Module 4: Rapid Screening (Non-Instrumental)
If you lack access to NMR or MS, use these quick chemical checks.
pH Monitoring
Hydrolysis releases HF and Sulfonic Acid, both of which significantly lower pH.
-
Test: Dip a pH strip into an aqueous suspension/solution of your P2SF.
-
Result: A pH < 3.0 indicates significant hydrolysis.[2] Pure P2SF in water should initially be neutral (before slow hydrolysis begins).
Fluoride ISE (Ion Selective Electrode)
-
Test: Use a standard fluoride electrode.
-
Result: This is quantitative. A high millivolt reading corresponds to free
. This is useful for monitoring kinetics in real-time.
Frequently Asked Questions (FAQs)
Q1: Can I store P2SF in DMSO stock solutions? A: Yes, but with caution. DMSO is hygroscopic (absorbs water from air). If your DMSO is "wet," the water will slowly hydrolyze the P2SF over weeks at -20°C. Always use anhydrous DMSO and store over molecular sieves if possible.
Q2: My protein labeling reaction failed. Was it the P2SF? A: Check the pH of your reaction buffer. If you tried to label at pH > 9.0 to accelerate the SuFEx reaction, you may have simply hydrolyzed the reagent before it could label the protein. P2SF is best used at pH 7.0–8.5.
Q3: I see a peak at -75 ppm in my
Q4: Is the byproduct (Propane-2-sulfonic acid) toxic? A: While less reactive than the fluoride, sulfonic acids are strong acids and skin irritants. The primary safety concern with hydrolysis is the generation of HF , which is highly toxic and corrosive. Always handle hydrolyzed P2SF waste as HF-contaminated waste.[2]
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. [4]
-
Jones, L. H. (2022). "Sulfonyl fluorides as targets and substrates in the development of new synthetic methods." Nature Reviews Chemistry, 6, 1–17.
-
Alfa Chemistry. (2024). "19F NMR Chemical Shift Table." Alfa Chemistry Technical Resources.
-
Enamine. (2024). "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Technical Notes.
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Technical Support Center: Overcoming Steric Hindrance in Propane-2-Sulfonyl Fluoride Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of steric hindrance when working with propane-2-sulfonyl fluoride as a covalent binder. Our goal is to provide you with the expertise and practical insights needed to navigate complex binding experiments and achieve your research objectives.
Introduction to the Challenge: The "Bulky" Approach of Propane-2-Sulfonyl Fluoride
Propane-2-sulfonyl fluoride is a valuable tool in chemical biology and drug discovery, often used as a covalent probe for targeting nucleophilic residues in protein binding sites.[1] Its sulfonyl fluoride "warhead" offers a favorable balance of aqueous stability and reactivity with a range of amino acids, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] However, the isopropyl group attached to the sulfonyl moiety introduces significant steric bulk. This bulk can create a physical barrier, impeding the molecule's ability to access sterically constrained binding pockets, a phenomenon known as steric hindrance.[2][3][4] This guide will explore the causes of these steric clashes and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Here we address common questions regarding steric hindrance in the context of propane-2-sulfonyl fluoride binding.
Q1: What is steric hindrance and how does it specifically affect my propane-2-sulfonyl fluoride experiments?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms.[2] In essence, bulky groups on a molecule can prevent other molecules from getting close enough to react.[3][4] With propane-2-sulfonyl fluoride, the isopropyl group is the primary source of this steric bulk. If the binding pocket of your target protein is narrow or contains bulky amino acid side chains, these can physically block the approach of the propane-2-sulfonyl fluoride, preventing the sulfonyl fluoride warhead from reaching its target nucleophile. This can lead to significantly reduced reaction rates or a complete lack of binding.[3]
Q2: I'm not seeing any binding of my propane-2-sulfonyl fluoride to my target protein. How can I be sure steric hindrance is the issue?
A2: While a lack of binding can have multiple causes (e.g., incorrect buffer conditions, inactive protein), steric hindrance is a strong possibility with a bulky probe like propane-2-sulfonyl fluoride. A good way to investigate this is through a competition experiment.[5] If you have a smaller, known binder for the same site, you can test if pre-incubation with a high concentration of propane-2-sulfonyl fluoride prevents the binding of the smaller molecule. If it does, this suggests that the propane-2-sulfonyl fluoride is at least partially engaging with the binding site, and the lack of a direct signal may be due to a sterically hindered, and thus inefficient, covalent reaction.
Q3: Can changing my experimental conditions, like temperature or solvent, help overcome steric hindrance?
A3: Yes, optimizing experimental conditions can have a significant impact.
-
Temperature: Increasing the temperature increases the kinetic energy of the molecules, which can help overcome the activation energy barrier imposed by steric hindrance.[6][7] More energetic collisions are more likely to result in the correct orientation for a reaction to occur.[6] However, be mindful of your protein's thermal stability.
-
Solvent: The choice of solvent can influence how molecules interact.[3] For reactions involving nucleophilic attack, such as the one between propane-2-sulfonyl fluoride and a protein residue, polar aprotic solvents can be favorable as they do not solvate the nucleophile as strongly, leaving it more reactive.[2][8] Again, protein stability in different solvents must be considered.
Q4: Are there any chemical modifications I can make to my propane-2-sulfonyl fluoride probe to reduce steric hindrance?
A4: Absolutely. If you suspect the isopropyl group is too bulky, you can synthesize derivatives with smaller alkyl groups (e.g., ethane-sulfonyl fluoride or methane-sulfonyl fluoride). This is a direct approach to reducing the steric profile of your probe. Additionally, you can explore the use of linkers.
Troubleshooting Guides
This section provides structured approaches to troubleshoot common issues encountered during propane-2-sulfonyl fluoride binding experiments.
Problem 1: Low or No Covalent Labeling of the Target Protein
Initial Checks:
-
Protein Activity: Confirm that your target protein is active and correctly folded using a standard activity assay.
-
Probe Integrity: Verify the purity and concentration of your propane-2-sulfonyl fluoride stock solution.
-
Buffer Compatibility: Ensure your buffer components are not interfering with the reaction (e.g., primary amines can compete for the sulfonyl fluoride).
Troubleshooting Steric Hindrance:
| Strategy | Rationale | Key Considerations |
| Increase Reaction Temperature | Provides more kinetic energy to overcome the activation barrier caused by steric repulsion.[6][7] | Monitor protein stability to avoid denaturation. Run a temperature gradient to find the optimal balance. |
| Modify Solvent Conditions | Polar aprotic solvents can enhance the reactivity of the nucleophile.[2][8] | Ensure protein remains soluble and active in the chosen solvent. May require testing a range of co-solvents. |
| Increase Incubation Time | Sterically hindered reactions are often slow. Extending the incubation time may allow for a detectable level of product formation. | Monitor for protein degradation over longer incubation periods. |
| Competition Binding Assay | Use a known, smaller ligand to confirm engagement of propane-2-sulfonyl fluoride with the binding site.[5] | Requires a suitable competitor ligand. A positive result suggests steric hindrance is preventing efficient covalent modification. |
Problem 2: Off-Target Labeling
Initial Checks:
-
Probe Concentration: High concentrations of propane-2-sulfonyl fluoride can lead to non-specific labeling. Titrate the concentration to find the lowest effective concentration.
-
Incubation Time: Shorter incubation times can minimize off-target reactions.
Troubleshooting Specificity:
| Strategy | Rationale | Key Considerations |
| Site-Directed Mutagenesis of Target | Mutate the intended target residue to a non-nucleophilic one (e.g., Serine to Alanine). A loss of labeling confirms the intended binding site. | Requires a robust system for protein expression and purification. |
| Fragment-Based Approach | If the isopropyl group is making non-specific contacts, starting with a smaller sulfonyl fluoride fragment and building up may improve specificity.[9][10][11] | This is a more involved medicinal chemistry approach but can yield highly specific probes. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of Propane-2-Sulfonyl Fluoride Derivatives
For researchers wishing to synthesize less sterically hindered sulfonyl fluoride probes, a generalizable synthetic route starting from the corresponding sulfonamide is provided below.
-
Starting Material: Begin with the desired sulfonamide (e.g., ethane-sulfonamide).
-
Activation: In a suitable solvent such as acetonitrile, treat the sulfonamide with a pyrylium tetrafluoroborate (Pyry-BF4) and magnesium chloride (MgCl2) to form the sulfonyl chloride in situ.
-
Fluorination: Introduce potassium fluoride (KF) to the reaction mixture to convert the sulfonyl chloride to the more stable sulfonyl fluoride.
-
Purification: Purify the resulting sulfonyl fluoride using standard techniques such as column chromatography.
This protocol is adapted from a general method for the synthesis of sulfonyl fluorides from sulfonamides.[12][13]
Protocol 2: Site-Directed Mutagenesis to Probe Binding Site
This protocol allows for the modification of the target protein's binding site to either reduce steric hindrance or to validate the binding location.[14]
-
Primer Design: Design primers containing the desired mutation (e.g., replacing a bulky residue like Phenylalanine with a smaller one like Alanine).
-
PCR Mutagenesis: Use a high-fidelity DNA polymerase to perform PCR on the plasmid containing the gene for your target protein, using the mutagenic primers. This will create a mutated plasmid.
-
Template Removal: Digest the original, non-mutated template plasmid using an enzyme like DpnI, which specifically targets methylated DNA (most plasmids from E. coli are methylated).
-
Transformation: Transform the mutated plasmid into a suitable E. coli strain for propagation.
-
Sequence Verification: Sequence the plasmid to confirm the desired mutation.
-
Protein Expression and Purification: Express and purify the mutant protein for use in binding assays.
Diagrams
Workflow for Troubleshooting Low Binding
Caption: A decision-making workflow for troubleshooting low binding of propane-2-sulfonyl fluoride.
Strategies to Overcome Steric Hindrance
Caption: Key strategies for overcoming steric hindrance in protein-ligand binding.
Advanced Strategies
Computational Modeling
Before embarking on extensive wet-lab experiments, consider using computational methods to predict and analyze steric hindrance.[15]
-
Molecular Docking: Docking propane-2-sulfonyl fluoride into a crystal or homology model of your target protein can provide a visual representation of potential steric clashes.[16]
-
Molecular Dynamics (MD) Simulations: MD simulations can reveal the flexibility of the binding pocket and how it might accommodate a bulky ligand.
Fragment-Based Drug Discovery (FBDD)
If direct modification of propane-2-sulfonyl fluoride is challenging, an FBDD approach can be powerful.[9][17]
-
Screen a Fragment Library: Screen a library of small, sulfonyl fluoride-containing fragments to identify a core that binds effectively without steric hindrance.
-
Structure-Guided Growth: Use structural biology techniques (e.g., X-ray crystallography) to visualize how the fragment binds.
-
Iterative Design: Grow the fragment by adding chemical moieties that improve affinity and specificity, while avoiding steric clashes. This rational design approach can lead to highly potent and selective covalent probes.[10]
Linkerology: The Use of Linkers
Introducing a flexible linker between the propane-2-sulfonyl fluoride warhead and a larger recognition element can be a highly effective strategy.[18]
-
Rationale: The linker allows the warhead to access a sterically hindered nucleophile while the larger part of the molecule binds to a less constrained, nearby region.[19]
-
Design Considerations: The length and flexibility of the linker are critical and may require optimization.[20] Computational modeling can aid in the design of linkers with appropriate geometries.[20]
References
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Steric Hindrance: Definition, Factors, & Examples. (n.d.). Chemistry Learner. Retrieved from [Link]
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The Impact Of Steric Hindrance On Chemical Reactions. (n.d.). FasterCapital. Retrieved from [Link]
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Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
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How to measure and evaluate binding affinities. (2020). eLife. Retrieved from [Link]
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Steric hindrance. (2013). Khan Academy. Retrieved from [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). National Institutes of Health. Retrieved from [Link]
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Steric Hindrance-Driven Closed-Loop Conversion of Acceptor Enables Long-Life and High-Capacity Fluoride-Ion Batteries. (2023). National Institutes of Health. Retrieved from [Link]
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Sulfonyl fluorides as privileged warheads in chemical biology. (2015). National Institutes of Health. Retrieved from [Link]
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Steric Effects on Acidity: Disruption of Solvent Stabilization. (2023). YouTube. Retrieved from [Link]
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Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Publishing. Retrieved from [Link]
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β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. (2023). Journal of the American Chemical Society. Retrieved from [Link]
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Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2017). National Institutes of Health. Retrieved from [Link]
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Computational Methods in Drug Discovery. (2012). National Institutes of Health. Retrieved from [Link]
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Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. (1997). National Institutes of Health. Retrieved from [Link]
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Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). ResearchGate. Retrieved from [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). National Institutes of Health. Retrieved from [Link]
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The Effect of Temperature on Reaction Rates. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Analyzing Kinetic Binding Data. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Facile synthesis of sulfonyl fluorides from sulfonic acids. (2017). National Institutes of Health. Retrieved from [Link]
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Computational methods in drug discovery. (2016). Beilstein Journals. Retrieved from [Link]
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Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. (2011). Royal Society of Chemistry. Retrieved from [Link]
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Effects of Site-Directed Mutations on the Communicability between Local Segments and Binding Pocket Distortion of Engineered GH11 Xylanases Visualized through Network Topology Analysis. (2022). MDPI. Retrieved from [Link]
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Steric Hindrance Effect in High-Temperature Reactions. (2022). ResearchGate. Retrieved from [Link]
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Fragment-based drug discovery and its application to challenging drug targets. (2016). ResearchGate. Retrieved from [Link]
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Molecular docking for rationalizing the use of linkers in polymer drug conjugates design for pegylated anti-inflammatory drug delivery. (2022). ResearchGate. Retrieved from [Link]
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Advanced approaches of developing targeted covalent drugs. (2021). National Institutes of Health. Retrieved from [Link]
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Can you explain in detail why increasing temperature also increases the rate of reaction, using activation energy and steric effect in the answer?. (n.d.). CK-12. Retrieved from [Link]
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Techniques to Measure Binding. (2022). Biology LibreTexts. Retrieved from [Link]
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Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. Retrieved from [Link]
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Emerging Computational Methods for the Rational Discovery of Allosteric Drugs. (2015). ACS Publications. Retrieved from [Link]
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Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2023). Massachusetts Biotechnology Council. Retrieved from [Link]
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Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2020). National Institutes of Health. Retrieved from [Link]
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How to overcome Steric Hindrance?. (2019). ResearchGate. Retrieved from [Link]
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Designing small molecules to target cryptic pockets yields both positive and negative allosteric modulators. (2017). PLOS One. Retrieved from [Link]
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Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020). PubMed. Retrieved from [Link]
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Measurement of Protein−Ligand Binding Constants from Reaction-Diffusion Concentration Profiles. (2008). ACS Publications. Retrieved from [Link]
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Facile synthesis of sulfonyl fluorides from sulfonic acids. (2017). RSC Publishing. Retrieved from [Link]
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How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. (2023). Scientist.com. Retrieved from [Link]
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Activation Energy and Temperature Dependence. (n.d.). Lumen Learning. Retrieved from [Link]
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Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved from [Link]
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Mitigating ADC Toxicities With Linker-Payload Design.... (2023). YouTube. Retrieved from [Link]
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Computational Methods Applied to Rational Drug Design. (2016). National Institutes of Health. Retrieved from [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). Europe PMC. Retrieved from [Link]
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The Effect of Temperature on Reaction Rates. (2019). Chemistry LibreTexts. Retrieved from [Link]
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Fragment-Based Drug Design (FBDD). (2023). Open Access Journals. Retrieved from [Link]
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Use of site-directed mutagenesis to enhance the epitope-shielding effect of covalent modification of proteins with polyethylene glycol. (1991). National Institutes of Health. Retrieved from [Link]
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Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras: Miniperspective. (2020). ResearchGate. Retrieved from [Link]
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Site-directed Mutagenesis. (2014). YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Titans of Click Chemistry: SuFEx vs. CuAAC
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the ability to efficiently and reliably connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, champions reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts.[1] Within this paradigm, two reactions have emerged as titans: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sulfur(VI) Fluoride Exchange (SuFEx). This guide provides an in-depth, objective comparison of these two powerful chemistries, offering experimental insights to aid researchers in selecting the optimal tool for their synthetic challenges.
The Philosophical Underpinnings: Two Reactions, One Goal
At their core, both CuAAC and SuFEx aim to create robust covalent linkages with exceptional efficiency. CuAAC, the quintessential click reaction, forges a stable triazole ring from an azide and a terminal alkyne.[1] SuFEx, a more recent but equally powerful addition, creates highly stable sulfonamide, sulfate, or sulfonate ester linkages through the reaction of a sulfonyl fluoride with a nucleophile.[2] While both are lauded for their reliability, their distinct mechanisms, catalyst requirements, and the nature of the bonds they form lead to different strengths and applications. A key feature to note is their orthogonality; CuAAC and SuFEx can be performed in the same reaction vessel without interfering with one another, a significant advantage in complex, multi-step syntheses.[3][4]
A Head-to-Head Comparison: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key performance characteristics of both SuFEx and CuAAC, with a focus on practical considerations for the research scientist.
| Feature | Sulfur(VI) Fluoride Exchange (SuFEx) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Rate | Classical: 2-6 hours. Accelerated (ASCC): 5-30 minutes.[5] | Typically very fast, often complete within minutes to a few hours. Rate constants in the range of 10 to 10⁴ M⁻¹s⁻¹. |
| Typical Yields | Near-quantitative.[6] | Near-quantitative. |
| Catalyst | Typically base-catalyzed (e.g., DBU, BTMG). Metal-free.[7] | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[1] |
| Biocompatibility | Generally high due to the absence of a metal catalyst.[8] | Potential cytotoxicity from the copper catalyst, though this can be mitigated with accelerating ligands.[9] |
| Functional Group Tolerance | Very high; tolerant of a wide range of functional groups. | High, but can be sensitive to functional groups that coordinate with copper.[1] |
| Solvent Compatibility | Broad, including aqueous conditions. | Broad, including aqueous conditions.[1] |
| Linkage Formed | Sulfonamide, sulfate, sulfonate ester, etc.[2] | 1,4-disubstituted 1,2,3-triazole.[1] |
| Stability of Linkage | Exceptionally stable to hydrolysis and enzymatic degradation.[2] | Highly stable.[2] |
| Orthogonality | Orthogonal to CuAAC.[3][4] | Orthogonal to SuFEx.[3][4] |
Mechanistic Insights: A Tale of Two Catalytic Cycles
The efficiency of both SuFEx and CuAAC lies in their distinct and well-defined reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential issues.
The SuFEx Catalytic Cycle: A Base-Mediated Exchange
The SuFEx reaction, in its accelerated form (ASCC), is a testament to the power of organocatalysis. The mechanism involves the activation of a phenol by a hindered guanidine base, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), in the presence of a silicon additive like hexamethyldisilazane (HMDS). This synergy allows for the direct use of alcohols, bypassing the need for pre-silylation.[5]
Sources
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- 4. Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
